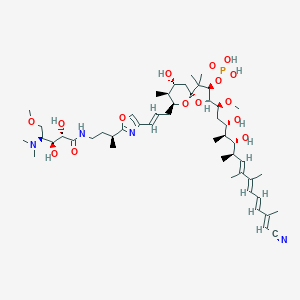
Calyculin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calyculin B is a naturally occurring marine toxin that has been widely used in scientific research due to its unique properties. It was first isolated from a marine sponge, Discodermia calyx, in 1988 by researchers at the University of California, San Diego. Since then, Calyculin B has been extensively studied for its potential applications in various fields of science, including biochemistry, cell biology, and pharmacology.
科学的研究の応用
1. Cellular Biology Research
Calyculin A, closely related to Calyculin B, is widely used in cellular biology as an inhibitor of protein Ser/Thr phosphatases of the PPP family. Its effects on human cancer and non-cancer cell lines have been studied, revealing its role in blocking calcium influx and affecting cell cycle progression (Holy & Brautigan, 2012).
2. X-ray Cell Killing Enhancement
Research has shown that Calyculin A enhances X-ray cell killing in cultured mammalian cells. This effect is associated with chromatin condensation, suggesting a new class of radiation sensitizers (Nakamura & Antoku, 1994).
3. Inhibition of Protein Phosphatase Activity
Calyculin A and okadaic acid are inhibitors of protein phosphatase activity. This property is particularly relevant in the context of smooth muscle fibers, where these compounds induce contraction (Ishihara et al., 1989).
4. Impact on Lymphocytes
Calyculin A has been shown to induce chromosome condensation in lymphocytes and significantly raise the mitotic index. This finding suggests clinical utility for human karyotyping (Kowalska et al., 2003).
5. Calyculin Biogenesis
Calyculin A's biosynthetic gene cluster has been identified, revealing insights into its production by symbiont bacteria in marine sponges. Understanding the biosynthesis of calyculin offers a glimpse into the regulation of toxicity and chemical defense mechanisms in sponges (Wakimoto et al., 2014).
6. Tumor Promotion Studies
Studies on calyculin A reveal its role as a tumor promoter, providing insights into the mechanisms of action of various tumor-promoting compounds (Suganuma et al., 1990).
7. Synthesis and Chemical Studies
Efforts in the total synthesis of calyculin A and B have been significant in understanding their complex chemical structures, which are crucial for enzyme inhibition and membrane permeability. Such studies contribute to our understanding of natural product chemistry (Fagerholm et al., 2010).
8. Chromosome Condensation in Embryos
Calyculin A has been used to study chromosome condensation in blastomeres from embryos, highlighting its potential for cytogenetic analysis (Kramer et al., 2008).
9. Cellular Morphology and Phosphorylation
Studies have shown that calyculin-A affects cell shape and protein phosphorylation, providing insights into cell morphology and signaling pathways (Chartier et al., 1991).
特性
CAS番号 |
107537-44-0 |
|---|---|
製品名 |
Calyculin B |
分子式 |
C50H81N4O15P |
分子量 |
1009.2 g/mol |
IUPAC名 |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChIキー |
FKAWLXNLHHIHLA-REYRJGSJSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
正規SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
calyculin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




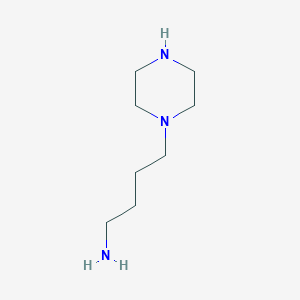
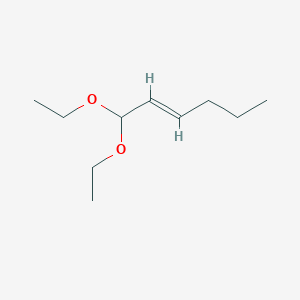
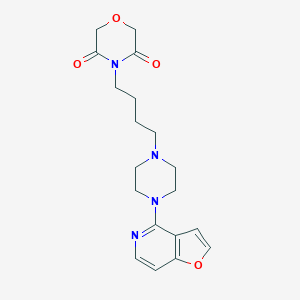
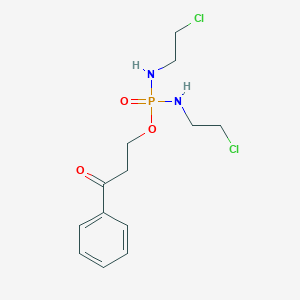
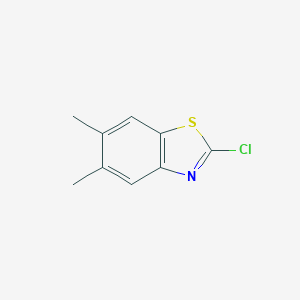
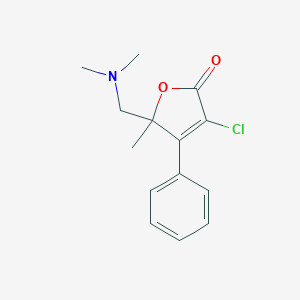
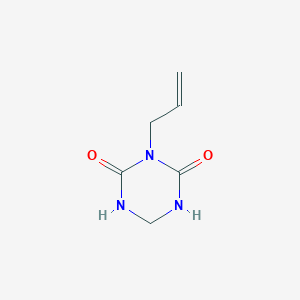
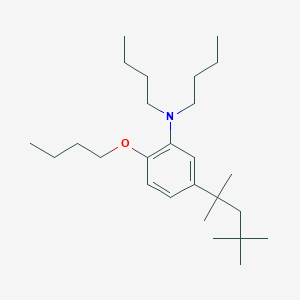
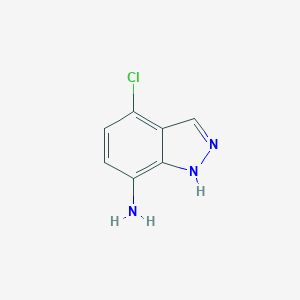
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
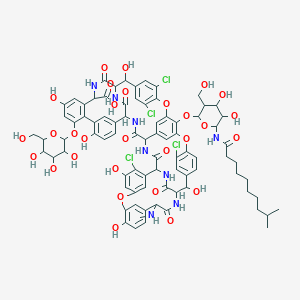
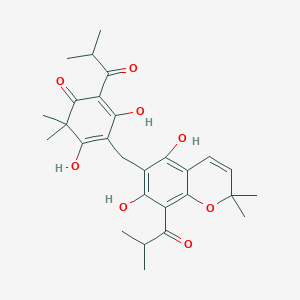
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)